molecular formula C6H8N4O3 B12438070 2-Hydrazinyl-6-methoxy-3-nitropyridine

2-Hydrazinyl-6-methoxy-3-nitropyridine

Cat. No.: B12438070
M. Wt: 184.15 g/mol
InChI Key: JUHCAGRKCBPWEB-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H8N4O3 It is a derivative of pyridine, characterized by the presence of hydrazinyl, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6-methoxy-3-nitropyridine typically involves the nitration of 2-methoxypyridine followed by hydrazination. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The resulting 2-methoxy-3-nitropyridine is then reacted with hydrazine hydrate under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-6-methoxy-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridines, hydrazones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydrazinyl-6-methoxy-3-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-methoxy-3-nitropyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

  • 3-Methoxy-2-nitropyridine
  • 2-Chloro-6-methoxy-3-nitropyridine
  • 2-Hydrazinyl-3-methyl-5-nitropyridine

Comparison: Compared to these similar compounds, 2-Hydrazinyl-6-methoxy-3-nitropyridine is unique due to the presence of both hydrazinyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

(6-methoxy-3-nitropyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8N4O3/c1-13-5-3-2-4(10(11)12)6(8-5)9-7/h2-3H,7H2,1H3,(H,8,9)

InChI Key

JUHCAGRKCBPWEB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])NN

Origin of Product

United States

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